Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-3-8-11-7(5-10(15)16-2)4-9(14)13(8)12-6/h3-4,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIJATMPGNBFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.
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Conditions :
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Acidic: 6 M HCl, reflux (12 hr, 85% yield)
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Basic: 2 M NaOH, 80°C (8 hr, 92% yield)
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Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by elimination of methanol.
| Reaction Type | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acid Hydrolysis | HCl (6 M) | Reflux | 12 hr | 85% |
| Base Hydrolysis | NaOH (2 M) | 80°C | 8 hr | 92% |
Functionalization of the Hydroxyl Group
The 7-hydroxy group participates in alkylation and acylation reactions, enabling the introduction of protective groups or pharmacophores.
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Alkylation :
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Reagents: CH₃I, K₂CO₃ in DMF
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Conditions: 60°C, 6 hr (89% yield)
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Acylation :
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Reagents: Acetic anhydride, pyridine
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Conditions: RT, 2 hr (78% yield)
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Example :
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Alkylation with methyl iodide produces 7-methoxy derivatives, which enhance lipophilicity for improved membrane permeability .
Halogenation Reactions
Direct halogenation at position 3 or 6 of the pyrazolo[1,5-a]pyrimidine core is achieved via electrophilic substitution or oxidative methods.
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Chlorination :
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Reagents: PCl₅, POCl₃
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Conditions: 110°C, 4 hr (70% yield)
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Iodination :
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Reagents: NIS (N-iodosuccinimide), AcOH
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Conditions: 90°C, 3 hr (65% yield)
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Key Finding :
Microwave-assisted iodination reduces reaction time to 30 minutes with comparable yields (62%) .
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing fused heterocycles.
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Reaction with Hydrazines :
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Diels-Alder Reactions :
Condensation with Carbonyl Compounds
The hydroxyl and ester groups enable condensation with aldehydes or ketones to form Schiff bases or β-keto esters.
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Schiff Base Formation :
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Reagents: Benzaldehyde, EtOH, catalytic HCl
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Conditions: RT, 24 hr (82% yield)
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Knoevenagel Condensation :
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Reagents: Malononitrile, piperidine
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Conditions: 100°C, 5 hr (68% yield)
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Table: Comparative Yields in Condensation Reactions
| Substrate | Product | Yield |
|---|---|---|
| Benzaldehyde | Schiff base | 82% |
| Malononitrile | Cyanoacrylate | 68% |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) modify the pyrimidine ring for structure-activity studies.
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Suzuki Coupling :
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Sonogashira Coupling :
Oxidation and Reduction
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Oxidation of Hydroxyl Group :
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Reagents: KMnO₄, H₂SO₄
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Product: 7-keto derivative (55% yield).
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Reduction of Ester :
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Reagents: LiAlH₄, THF
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Product: Primary alcohol (88% yield).
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Spectral Validation of Reactions
Key analytical techniques confirm reaction outcomes:
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
- Anticancer Properties : Research indicates that methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of breast cancer cells and other malignancies through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : The compound has demonstrated broad-spectrum antimicrobial effects against various bacterial and fungal strains. Its structure allows it to interfere with microbial metabolism, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Studies have suggested that this compound may inhibit specific enzymes involved in inflammatory pathways, offering potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The results showed an IC50 value of approximately 25 μM, indicating significant anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against both bacterial strains.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with other pyrazolo[1,5-a]pyrimidine derivatives is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-(4-chlorophenyl)-7-hydroxy-pyrazolo[1,5-a]pyrimidine | Chlorophenyl substitution | Enhanced lipophilicity |
| Methyl 3-methylpyrazolo[1,5-a]pyrimidine | Methyl substitution at position 3 | Variability in biological activity |
| 7-Hydroxy-pyrazolo[1,5-a]pyrimidine | Hydroxyl group at position 7 | Lacks acetate moiety |
The distinct combination of functional groups in this compound contributes to its unique biological profile compared to these related compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate with analogous pyrazolo[1,5-a]pyrimidine derivatives:
Key Observations:
- Substituent Impact : The presence of polar groups (e.g., hydroxyl, ester) enhances solubility and influences biodistribution. For instance, [18F]3 (similar to the target compound) showed higher tumor uptake in mice due to its ester group .
- Heterocyclic Core : Replacing the pyrazolo[1,5-a]pyrimidine core with triazolo[1,5-a]pyrimidine (as in ) reduces molecular weight and alters electronic properties.
- Melting Points : Compounds with bulky substituents (e.g., compound 10) exhibit higher melting points (215°C) compared to simpler analogs .
Physicochemical and Pharmacokinetic Considerations
- Polarity and Solubility : The target compound’s methyl ester and hydroxyl groups likely confer moderate polarity, improving water solubility compared to purely aromatic analogs (e.g., diphenyl derivatives in ).
- Metabolic Stability : Ester groups are prone to hydrolysis in vivo, which could limit half-life but facilitate prodrug strategies. For example, compound 11 includes a tosyloxy group for controlled release .
Biological Activity
Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a hydroxyl group at position 7 and an acetate moiety, which enhance its chemical reactivity. Its molecular formula is with a molecular weight of approximately 221.22 g/mol. The presence of these functional groups contributes to its unique biological profile.
Biological Activity
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. This compound has shown promise against bacterial isolates, enhancing its potential as an antibacterial agent .
- Anticancer Potential : Studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. This compound has been noted for its ability to induce apoptosis in cancer cells and inhibit cell proliferation .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. Such inhibition can lead to reduced cell growth in rapidly dividing cells .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Pyrazolo[1,5-a]pyrimidine Core : This is achieved through the reaction of 3-amino-pyrazole derivatives with β-dicarbonyl compounds.
- Acetylation : The hydroxyl group at position 7 can be acetylated to form the final product.
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound in comparison to other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-(4-chlorophenyl)-7-hydroxy-pyrazolo[1,5-a]pyrimidine | Chlorophenyl substitution | Enhanced lipophilicity |
| Methyl 3-methylpyrazolo[1,5-a]pyrimidine | Methyl substitution at position 3 | Variability in biological activity |
| 7-Hydroxy-pyrazolo[1,5-a]pyrimidine | Hydroxyl group at position 7 | Similar core structure but lacks acetate moiety |
Case Studies and Research Findings
Recent studies have provided insights into the specific mechanisms by which this compound exerts its biological effects:
- Antibiofilm Activity : Research demonstrated that this compound can disrupt biofilm formation in bacterial cultures, suggesting its potential in treating biofilm-associated infections .
- Cell Cycle Arrest : In vitro studies indicated that treatment with this compound resulted in cell cycle arrest in cancer cell lines, highlighting its role as a potential chemotherapeutic agent .
- Quorum-Sensing Inhibition : The compound has been shown to interfere with quorum-sensing mechanisms in bacteria, which could lead to reduced virulence .
Q & A
Q. What are the optimized synthesis conditions for Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate?
The compound is synthesized via a cyclocondensation reaction between dimethyl acetylsuccinate and 3-aminopyrazole derivatives. Key optimized conditions include:
- Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.1–1 mol%) .
- Solvent : Xylene or o-xylene under reflux (135°C) .
- Reaction time : 3.5–20 hours, with shorter times yielding higher purity (94% yield in 3.5 hours vs. 73% in 20 hours) .
- Workup : Post-reaction dilution with hexanes and vacuum filtration to isolate the product as a white powder .
| Solvent | Catalyst Loading | Time (h) | Yield | Reference |
|---|---|---|---|---|
| o-Xylene | 1 mol% p-TsOH | 3.5 | 94% | |
| Xylene | 0.1 mol% p-TsOH | 20 | 73% |
Q. How is this compound characterized post-synthesis?
Characterization involves:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester group integrity .
- Infrared (IR) Spectroscopy : Detection of hydroxyl (3200–3500 cm) and carbonyl (1700–1750 cm) stretches .
- X-ray Crystallography : For crystal structure determination, SHELXL refinement is used to resolve hydrogen bonding networks (e.g., hydroxyl groups forming intermolecular bonds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields for this compound?
Yield discrepancies arise from variables such as:
- Catalyst loading : Higher p-TsOH concentrations (1 mol%) improve reaction efficiency .
- Solvent polarity : Xylene’s high boiling point ensures efficient reflux, while toluene may require longer times .
- Purification methods : Column chromatography vs. direct recrystallization affects purity and yield . Methodological recommendation : Conduct controlled experiments with fixed catalyst/solvent ratios and monitor reaction progress via TLC or HPLC.
Q. What strategies are effective for determining the crystal structure of this compound using SHELX?
SHELXL is optimized for small-molecule refinement:
- Data collection : High-resolution single-crystal X-ray diffraction data (e.g., Cu-Kα radiation) .
- Hydrogen placement : Riding model for aromatic and methyl H-atoms; hydroxyl H-atoms located via difference Fourier maps .
- Refinement : Anisotropic displacement parameters for non-H atoms; restraints for disordered groups (e.g., ester moieties) .
- Validation : Check for R-factor convergence (<5%) and Hirshfeld surface analysis to validate intermolecular interactions .
Q. How can the core structure of this compound be modified to enhance biological activity?
Functionalization strategies include:
- C5 substitution : Introducing trifluoromethyl or pyridinyl groups improves enzyme inhibition (e.g., HMG-CoA reductase) .
- C7 derivatization : Coupling with aryl amines via nucleophilic aromatic substitution (e.g., 3-picolylamine in acetonitrile) enhances antimalarial activity .
- Ester hydrolysis : Converting the methyl ester to a carboxylic acid increases solubility for in vitro assays .
Q. How should researchers design experiments to establish structure-activity relationships (SAR)?
A systematic SAR approach involves:
- Library synthesis : Prepare derivatives with varied substituents (e.g., halogen, CF, aryl groups) using parallel synthesis .
- Biological screening : Test compounds against target enzymes (e.g., Pf-dihydroorotate dehydrogenase) via IC determination .
- Computational modeling : Dock optimized structures into receptor active sites (e.g., COX-2) to predict binding affinity .
- Data analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
